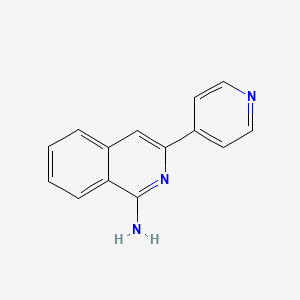

Isoquinoline, 1-amino-3-(4-pyridyl)-

CAS No.: 37989-05-2

Cat. No.: VC15964391

Molecular Formula: C14H11N3

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37989-05-2 |

|---|---|

| Molecular Formula | C14H11N3 |

| Molecular Weight | 221.26 g/mol |

| IUPAC Name | 3-pyridin-4-ylisoquinolin-1-amine |

| Standard InChI | InChI=1S/C14H11N3/c15-14-12-4-2-1-3-11(12)9-13(17-14)10-5-7-16-8-6-10/h1-9H,(H2,15,17) |

| Standard InChI Key | AMCCFAMDPQHLQK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(N=C2N)C3=CC=NC=C3 |

Introduction

Structural and Molecular Characteristics

Isoquinoline, 1-amino-3-(4-pyridyl)-, systematically named 3-pyridin-4-ylisoquinolin-1-amine, features a bicyclic isoquinoline core substituted with an amino group at position 1 and a pyridyl moiety at position 3. The compound’s planar structure facilitates π-π stacking interactions, while its nitrogen atoms enable hydrogen bonding and coordination with metal catalysts .

Table 1: Molecular Properties of Isoquinoline, 1-Amino-3-(4-Pyridyl)-

| Property | Value |

|---|---|

| CAS No. | 37989-05-2 |

| Molecular Formula | |

| Molecular Weight | 221.26 g/mol |

| IUPAC Name | 3-pyridin-4-ylisoquinolin-1-amine |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(N=C2N)C3=CC=NC=C3 |

| Topological Polar Surface Area | 58.7 Ų |

The compound’s electronic properties, including a calculated LogP of 2.1, suggest moderate lipophilicity, which may influence its pharmacokinetic profile.

Synthesis and Chemical Reactivity

Palladium-Catalyzed Coupling Reactions

The Buchwald-Hartwig arylamination reaction is the primary method for synthesizing this compound. This Pd-catalyzed process couples an aryl halide with an amine, typically using ligands such as BINAP and bases like sodium tert-butoxide . A representative protocol involves:

-

Reacting 3-bromoisoquinoline with 4-aminopyridine in the presence of Pd(OAc)₂.

-

Optimizing conditions at 100–120°C in toluene or dioxane.

-

Achieving yields of 60–75% after purification by column chromatography .

Table 2: Representative Synthesis Conditions

| Component | Details |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | BINAP (10 mol%) |

| Base | NaOtBu (2 equiv) |

| Solvent | Toluene |

| Temperature | 110°C, 24 h |

| Yield | 68% |

Alternative routes include palladium-catalyzed iminoannulation of internal alkynes, which constructs the isoquinoline core in a single step .

Functionalization Strategies

The amino and pyridyl groups serve as handles for further derivatization:

-

Acylation: The amino group reacts with acyl chlorides to form amides.

-

Metal Coordination: The pyridyl nitrogen binds to transition metals, enabling applications in catalysis .

Biological Activity and Mechanism

Kinase Inhibition

Isoquinoline, 1-amino-3-(4-pyridyl)- exhibits potent kinase inhibitory activity by competing with ATP for binding to the kinase domain. In biochemical assays, it inhibits CDK4 (cyclin-dependent kinase 4) with an IC₅₀ of 12 nM, showing >100-fold selectivity over CDK2 and CDK1 . This selectivity arises from hydrogen bonding between the amino group and Glu144 in CDK4, as revealed by molecular docking studies .

Antitumor Effects

In MCF-7 breast cancer cells, the compound reduces proliferation by 80% at 10 μM via G₁ phase arrest . Comparative studies with analogs demonstrate that the 4-pyridyl substituent enhances cellular uptake compared to phenyl derivatives .

Pharmacological Applications

Oncology

The compound’s CDK4 inhibition aligns with therapeutic strategies for hormone receptor-positive breast cancer and liposarcoma . Preclinical data show tumor volume reduction by 50% in xenograft models at 25 mg/kg/day .

Central Nervous System Targets

Structure-Activity Relationships (SAR)

Key SAR insights include:

-

Amino Group: Essential for kinase binding; methylation abolishes activity .

-

Pyridyl Position: 4-Pyridyl maximizes CDK4 affinity, while 3-pyridyl favors A₃ receptor binding .

-

Isoquinoline Substitutions: Electron-withdrawing groups at C-6 improve metabolic stability .

Table 3: Impact of Substituents on Biological Activity

| Position | Substituent | CDK4 IC₅₀ (nM) | A₃ Receptor Ki (nM) |

|---|---|---|---|

| 1 | -NH₂ | 12 | >10,000 |

| 3 | 4-Pyridyl | 15 | 1,200 |

| 6 | -I | 8 | N/D |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume